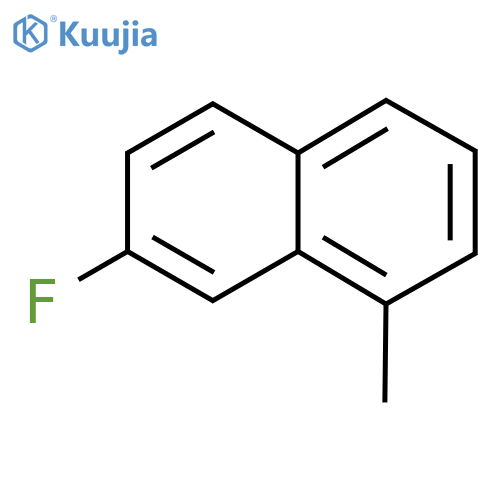Cas no 70631-72-0 (Naphthalene, 7-fluoro-1-methyl-)

70631-72-0 structure
商品名:Naphthalene, 7-fluoro-1-methyl-
CAS番号:70631-72-0
MF:C11H9F
メガワット:160.187566518784
CID:4936127
Naphthalene, 7-fluoro-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 7-fluoro-1-methylnaphthalene
- Naphthalene, 7-fluoro-1-methyl-
- 2-fluoro-8-methylnaphthalene
- 7-fluoro-1-methyl-naphthalene
-
- インチ: 1S/C11H9F/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3
- InChIKey: JYQQLZHPVDOYLL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=CC=CC(C)=C2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 0
Naphthalene, 7-fluoro-1-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001033-500mg |
7-Fluoro-1-methylnaphthalene |
70631-72-0 | 98% | 500mg |
$1029.00 | 2023-09-01 | |
| Alichem | A219001033-1g |
7-Fluoro-1-methylnaphthalene |
70631-72-0 | 98% | 1g |
$1819.80 | 2023-09-01 |
Naphthalene, 7-fluoro-1-methyl- 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
70631-72-0 (Naphthalene, 7-fluoro-1-methyl-) 関連製品
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2279938-29-1(Alkyne-SS-COOH)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
